4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds through a series of reactions such as alkylation, sulfonation, and trifluoromethylation. The final step often involves the coupling of these intermediates under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is also a key consideration, with continuous flow reactors being a potential method to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would produce an amine.
Scientific Research Applications
4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the hydroxy group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methylbenzaldehyde
- 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid
- N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Uniqueness
4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-12-10-14(8-9-15(12)25-2)26(23,24)21-11-16(22,17(18,19)20)13-6-4-3-5-7-13/h3-10,21-22H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIUKYWSFQWECM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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